ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)sulfanylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-3-27-20(25)23-11-10-16-17(13-23)29-19(21-16)22-18(24)5-4-12-28-15-8-6-14(26-2)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBWYZACSNQMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Mode of Action
It is known that the compound contains a thioether group, which could potentially interact with biological targets through covalent bonding or through hydrophobic interactions.
Biochemical Pathways
Given the presence of the thiazolo[5,4-c]pyridine moiety, it is possible that the compound could interfere with pathways involving pyridine nucleotides or other pyridine-containing metabolites.
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters in the body.
Result of Action
Given its structural features, it is possible that the compound could exert effects through modulation of protein function, interference with cellular signaling pathways, or alteration of cellular redox status.
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the cellular environment. For example, the compound’s thioether group could potentially be oxidized under conditions of oxidative stress, which could alter its activity.
Biological Activity
Ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[5,4-c]pyridine core, which is known for various biological activities. Its structure includes:
- Thiazole ring : Contributes to biological activity.
- Methoxyphenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Butanamido linkage : Potentially impacts the compound's interaction with enzymes.
Research indicates that this compound primarily targets acetylcholinesterase (AChE) , an enzyme crucial for neurotransmission. The mode of action involves:
- Inhibition of AChE : The compound binds to the active site of AChE, leading to increased levels of acetylcholine in synapses. This can enhance cholinergic transmission and potentially improve cognitive functions.
Inhibitory Activity
The compound has demonstrated significant inhibitory activity against AChE with an IC50 value of 5.84 μmol/L , which is competitive compared to established inhibitors like rivastigmine.
ADMET Properties
In silico predictions suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles:
- Absorption : Good oral bioavailability expected due to its lipophilic nature.
- Distribution : Likely to penetrate the blood-brain barrier due to its molecular structure.
- Metabolism : Predicted metabolic pathways involve oxidation and conjugation reactions.
Case Study 1: Cognitive Enhancement
A study investigated the cognitive-enhancing effects of this compound in animal models. Results indicated improved memory retention and learning abilities in rodents subjected to memory tasks post-administration of the compound.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties against neurodegenerative diseases. The compound exhibited protective effects on neuronal cells exposed to neurotoxic agents, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Comparative Analysis
| Compound Name | Target Enzyme | IC50 Value (μmol/L) | Notes |
|---|---|---|---|
| This compound | AChE | 5.84 | Stronger than rivastigmine |
| Rivastigmine | AChE | 6.0 | Established Alzheimer's treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
